4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide
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Overview
Description
4-((6-Acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of thioether amides. This compound is characterized by its complex structure, which includes a pyridazine ring, an acetamido group, a thioether linkage, and a butanamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the pyridazine ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine derivative with a thiol compound, often under basic conditions using reagents like sodium hydride or potassium carbonate.
Butanamide Coupling: The final step involves coupling the thioether intermediate with 3,4-dimethoxyphenylbutanoic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group or the pyridazine ring, potentially leading to deacetylation or hydrogenation of the ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution may use reagents like bromine or nitric acid, while nucleophilic substitution could involve sodium methoxide or similar nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated derivatives or hydrogenated pyridazine rings.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its applications could extend to the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and thioether groups may facilitate binding to active sites, while the aromatic rings could engage in π-π interactions or hydrophobic interactions with target proteins. The exact pathways and targets would depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-((6-Aminopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide: Similar structure but with an amino group instead of an acetamido group.
4-((6-Acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)pentanamide: Similar structure but with a pentanamide instead of a butanamide moiety.
4-((6-Acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)propanamide: Similar structure but with a propanamide instead of a butanamide moiety.
Uniqueness
The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)butanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its potential for diverse chemical reactions and biological activities makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3,4-dimethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-16-8-9-18(22-21-16)27-10-4-5-17(24)20-13-6-7-14(25-2)15(11-13)26-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCHTXWNVBMJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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